molecular formula C13H22N2O3 B12915915 Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester CAS No. 33499-14-8

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester

Cat. No.: B12915915
CAS No.: 33499-14-8
M. Wt: 254.33 g/mol
InChI Key: HGVRNDCUBSOXSG-UHFFFAOYSA-N
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Description

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused pyridine and pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1,6-dimethyl-4-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

33499-14-8

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

ethyl 1,6-dimethyl-4-oxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h9-11H,4-8H2,1-3H3

InChI Key

HGVRNDCUBSOXSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2CCCC(N2C1=O)C)C

Origin of Product

United States

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